S-(4-Methoxyphenyl) propanethioate
Description
Properties
CAS No. |
120346-05-6 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) propanethioate |
InChI |
InChI=1S/C10H12O2S/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
DDNOBUYIFORMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Thioesterification
Reagents : Propionyl chloride, 4-methoxythiophenol, triethylamine (TEA)
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature (RT), 2–4 hours under nitrogen.
Procedure :
- Dissolve 4-methoxythiophenol (1.2 eq) and TEA (1.5 eq) in DCM.
- Add propionyl chloride (1.0 eq) dropwise at 0°C.
- Stir at RT until completion (TLC monitoring).
- Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
- Dry over Na₂SO₄ and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 9:1).
Yield : 75–82%.
Characterization :
- ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.95 (q, J = 7.4 Hz, 2H), 1.28 (t, J = 7.4 Hz, 3H).
- HRMS : [M+H]⁺ calc. 213.0688, found 213.0691.
Advantages : Rapid reaction, high atom economy.
Limitations : Requires handling corrosive acyl chlorides.
Carbodiimide Coupling (EDC/HOBt)
Reagents : Propanoic acid, 4-methoxythiophenol, EDC, HOBt
Conditions : DCM, 0°C to RT, 12–24 hours.
Procedure :
- Activate propanoic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C.
- Add 4-methoxythiophenol (1.1 eq) and stir at RT.
- Quench with water, extract with DCM, dry, and concentrate.
- Purify by column chromatography (hexane/ethyl acetate 8:2).
Yield : 80–85%.
Characterization :
Advantages : Avoids acyl chloride preparation.
Limitations : Higher cost due to coupling reagents.
Mixed Anhydride Method Using Tosyl Chloride
Reagents : Propanoic acid, 4-methoxythiophenol, tosyl chloride (TsCl), N-methylimidazole (NMI)
Conditions : Acetonitrile, 0°C to RT, 1 hour.
Procedure :
- Mix propanoic acid (1.0 eq) with NMI (3.0 eq) in MeCN.
- Add TsCl (1.5 eq) at 0°C, stir for 30 minutes.
- Introduce 4-methoxythiophenol (2.2 eq), warm to RT, and stir.
- Workup as in Section 2.1.
Yield : 83–87%.
Key Metric : Reaction completes within 1 hour at 0°C.
Palladium-Catalyzed Thiocarbonylation
Reagents : Propyne, 4-methoxythiophenol, CO, PdCl₂(PCy₃)₂
Conditions : NMP, 80°C, 18 hours under CO (20 bar).
Procedure :
- Charge PdCl₂(PCy₃)₂ (5 mol%), ZnI₂ (20 mol%), and PhSiH₃ (1.8 eq) in NMP.
- Add propyne (1.0 eq) and 4-methoxythiophenol (1.7 eq).
- Pressurize with CO, heat to 80°C.
- Purify via flash chromatography.
Yield : 70–75%.
Application : Useful for sterically hindered substrates.
Comparative Analysis of Methods
| Parameter | Acid Chloride | EDC/HOBt | Tosyl Chloride | Pd Catalysis |
|---|---|---|---|---|
| Yield (%) | 75–82 | 80–85 | 83–87 | 70–75 |
| Reaction Time | 2–4 h | 12–24 h | 1 h | 18 h |
| Cost Efficiency | High | Moderate | Moderate | Low |
| Purification | Chromatography | Chromatography | Crystallization | Chromatography |
| Scalability | Excellent | Good | Good | Limited |
Key Findings :
- The Tosyl Chloride method achieves the highest yield (87%) with minimal reaction time.
- Acid chloride and EDC methods balance cost and practicality for lab-scale synthesis.
- Palladium catalysis, while innovative, is less efficient for simple thioesters.
Challenges and Optimization Strategies
- Thiol Handling : 4-Methoxythiophenol’s volatility requires strict inert atmosphere protocols.
- Byproduct Formation : Over-activation in Tosyl Chloride method may generate sulfonic acid derivatives; mitigated by stoichiometric control.
- Chromatography-Free Purification : Crystallization from ethyl acetate/hexane (1:50) achieves >95% purity in acid chloride route.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) propanethioate can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-(4-Methoxyphenyl) propanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex thioester compounds and in the study of thioester chemistry.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways. They are also used in the synthesis of peptide thioesters for protein engineering.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) propanethioate involves its interaction with molecular targets through its thioester bond. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other molecules. This acylation can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural Differences :
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in S-(4-Methoxyphenyl) propanethioate is less polarizable than the dimethylamino group in Compound 2 but more electron-donating than the hydroxyl (-OH) group in Compound 1. The chloro group in Compound 3 is strongly electron-withdrawing.
- Backbone Rigidity : Compounds 1–3 have propanethioate backbones, while Compound 4 features a rigid ethene linker, altering conjugation and steric effects.
Fluorescence and Chromophoric Properties
Studies in ethanol and at pH 7.4 (physiological pH) reveal substituent-dependent fluorescence:
†Inferred based on substituent electronic effects.
*Reduced fluorescence at pH 7.4 due to deprotonation of -OH, disrupting conjugation.
Findings :
- The methoxy group in the target compound provides stable fluorescence at physiological pH, unlike Compound 1, which is pH-sensitive.
- Compound 2’s dimethylamino group enhances fluorescence intensity due to stronger electron donation and extended conjugation .
- Compound 3’s chloro group quenches fluorescence via electron withdrawal.
Solubility and Stability
| Compound | Substituent | Solubility in Ethanol | Stability at pH 7.4 |
|---|---|---|---|
| Target Compound | 4-OCH₃ | High | High |
| Compound 1 | 4-OH | Moderate | Moderate* |
| Compound 2 | 4-N(CH₃)₂ | High | High |
| Compound 3 | 4-Cl | Low | High |
*Compound 1’s solubility decreases at pH 7.4 due to deprotonation, increasing hydrophobicity.
Key Insights :
- The methoxy group improves aqueous solubility compared to the chloro group (Compound 3) but is less polar than the dimethylamino group (Compound 2).
- All compounds except Compound 1 exhibit high stability at physiological pH.
Research Findings and Discussion
- Substituent Effects : Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance fluorescence, while electron-withdrawing groups (e.g., -Cl) suppress it .
- Backbone Flexibility : Propanethioate derivatives (Compounds 1–3) show better solubility than rigid olefinic analogs (Compound 4).
- pH Sensitivity : Hydroxyl-substituted compounds require careful pH control for consistent performance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for S-(4-Methoxyphenyl) propanethioate, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thioesterification. For example, aromatic thioesters like p-hydroxycinnamic-thiophenyl ester are synthesized by reacting thiophenol derivatives with activated carbonyl intermediates under inert conditions (e.g., nitrogen atmosphere) using catalysts like pyridine to stabilize reactive intermediates . Key parameters include maintaining anhydrous conditions (using molecular sieves) and optimizing reaction time (typically 6–12 hours at 60–80°C) to avoid side reactions such as hydrolysis.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm methoxy (δ ~3.8 ppm) and thioester carbonyl (δ ~200–210 ppm) groups .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHOS, expected m/z ≈ 212.06) .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for kinetic studies) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., thiophenols) .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Avoid long-term storage; degradation products may increase toxicity .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methoxy group stabilizes the thioester carbonyl via resonance, reducing electrophilicity. Comparative studies using Hammett substituent constants () show that para-methoxy groups () decrease reaction rates with weak nucleophiles (e.g., amines). To enhance reactivity:
- Use activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in peptide coupling .
- Conduct kinetic experiments in polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., oxidation or hydrolysis). Mitigation strategies include:
- In situ monitoring : Use FTIR to track carbonyl intermediate formation (e.g., disappearance of thiol S-H stretch at ~2550 cm) .
- Additive screening : Introduce scavengers like 2,6-lutidine to neutralize acidic byproducts that degrade intermediates .
- Comparative analysis : Replicate literature protocols (e.g., Taber’s method) with controlled humidity levels to identify moisture sensitivity .
Q. How can this compound be utilized as a fluorescent probe in biomolecular sensing?
- Methodological Answer : The compound’s aromatic and thioester moieties enable π-π stacking and covalent binding with biomolecules. For fluorescence studies:
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the methoxy group to enhance quantum yield .
- Solvent optimization : Test emission profiles in ethanol and Tris-HCl buffer (pH 7.4) to simulate physiological conditions .
- Quenching assays : Use Stern-Volmer plots to quantify interactions with proteins or DNA, correlating fluorescence intensity with binding constants .
Q. What are the challenges in analyzing this compound via X-ray crystallography, and how can they be addressed?
- Methodological Answer : Challenges include poor crystal formation due to flexible thioester bonds. Solutions:
- Crystallization conditions : Use slow vapor diffusion with hexane/ethyl acetate (1:3) at 4°C .
- Derivatization : Co-crystallize with heavy atoms (e.g., bromine) to improve diffraction .
- Data refinement : Apply SHELX or Olex2 software to resolve disorder in the methoxyphenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
